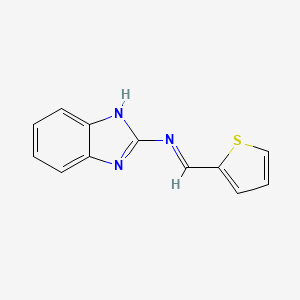

![molecular formula C14H15NOS B5708939 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one, also known as PD98059, is a synthetic organic compound that has been widely used in scientific research for its ability to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that plays a crucial role in cell growth, differentiation, and survival, and is often dysregulated in cancer and other diseases.

Scientific Research Applications

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. It has been shown to inhibit the activity of the MAPK kinase (MEK) enzyme, which is an upstream activator of the MAPK pathway. This inhibition leads to a decrease in downstream signaling events, including cell proliferation, differentiation, and survival. 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been used to study the role of the MAPK pathway in cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one inhibits the activity of the MEK enzyme by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream MAPKs, including extracellular signal-regulated kinase (ERK) 1 and 2. The inhibition of the MAPK pathway by 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one leads to a decrease in cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects:

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to inhibit smooth muscle cell proliferation and migration, which could potentially prevent restenosis after angioplasty. In neurological disorders, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in lab experiments is its specificity for the MEK enzyme and the MAPK pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are many potential future directions for the use of 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in scientific research. One area of interest is the role of the MAPK pathway in aging and age-related diseases. 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one could be used to study the effects of inhibiting the MAPK pathway on aging and age-related diseases such as Alzheimer's disease. Another area of interest is the development of new 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one analogs with improved pharmacokinetic properties, such as longer half-life and increased potency. These analogs could be used to study the MAPK pathway in vivo and to develop new therapies for diseases that involve dysregulation of this pathway.

Synthesis Methods

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole-2-one with methyl vinyl ketone, followed by a cyclization reaction with thiourea and sulfuric acid. The final product is purified through column chromatography and recrystallization.

properties

IUPAC Name |

2,2,7-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-8-4-5-9-10(6-8)15-12-11(16)7-14(2,3)17-13(9)12/h4-6,15H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDZPWNUNWWNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C(=O)CC(S3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)

![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)

![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)

![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)